molecular formula C23H24N6O3S B2588596 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1014066-75-1

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2588596
CAS No.: 1014066-75-1
M. Wt: 464.54
InChI Key: DWOAHRHZMPYLKW-UHFFFAOYSA-N
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Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
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Biological Activity

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group linked to a pyrazole and pyridazine moiety, which contributes to its biological activity. The molecular formula is C22H24N6O3SC_{22}H_{24}N_{6}O_{3}S, with a molecular weight of approximately 420.53 g/mol.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine scaffolds exhibit significant anticancer properties. Specifically, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Compounds with similar structures have demonstrated antiproliferative effects against breast cancer cells.
  • Lung Cancer : In vitro studies have shown that such compounds can inhibit lung cancer cell growth effectively.

The mechanism behind this activity often involves the modulation of key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, it has been observed that related compounds can inhibit MEK1/2 kinases, leading to reduced phosphorylation of downstream targets like ERK1/2.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds can induce apoptosis in cancer cells, thereby reducing tumor growth.

Study on Antitumor Activity

In a recent study involving various pyrazole derivatives, it was found that compounds similar to this compound exhibited notable antitumor activity against multiple cancer types. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Toxicological Assessment

Toxicological studies are crucial for understanding the safety profile of new compounds. In one assessment involving related sulfonamide derivatives, the maximum tolerated dose was determined through both oral and intravenous administration methods. Results indicated significant inhibition of pMAPK in liver and lung tissues, suggesting effective pharmacological action while also providing insights into potential toxicity .

Summary Table of Biological Activities

Biological ActivityDescription
Anticancer Inhibits proliferation in breast and lung cancer cells.
Kinase Inhibition Potentially inhibits MEK1/2 kinases affecting MAPK pathway.
Apoptosis Induction Promotes programmed cell death in malignant cells.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-15-13-20(9-10-21(15)32-4)33(30,31)28-19-7-5-18(6-8-19)24-22-11-12-23(26-25-22)29-17(3)14-16(2)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOAHRHZMPYLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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